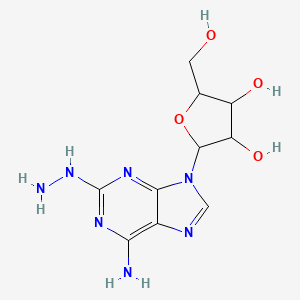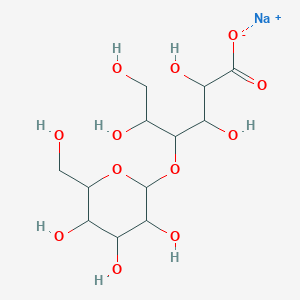
Lactobionic acid, sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lactobionic acid, sodium salt, is a derivative of lactobionic acid, which is a sugar acid formed from gluconic acid and galactose. Lactobionic acid is a disaccharide that can be formed by the oxidation of lactose. The sodium salt form of lactobionic acid is known for its high solubility in water and is used in various industrial and pharmaceutical applications .
准备方法
Synthetic Routes and Reaction Conditions
Lactobionic acid can be synthesized through the oxidation of lactose. This process can be carried out using chemical, electrochemical, or biological oxidation methods. Chemical oxidation typically involves the use of high-cost metal catalysts and can generate undesirable side-reaction products . Biological production, on the other hand, is more eco-friendly and involves the use of microorganisms such as Pseudomonas taetrolens .
Industrial Production Methods
In industrial settings, lactobionic acid is often produced through fermentation processes. For example, Pseudomonas taetrolens can be used to ferment lactose under controlled pH and temperature conditions to produce lactobionic acid. The fermentation broth is then subjected to ethanol precipitation and ion-exchange chromatography to recover pure lactobionic acid . The sodium salt form is obtained by neutralizing lactobionic acid with sodium hydroxide.
化学反应分析
Types of Reactions
Lactobionic acid, sodium salt, can undergo various chemical reactions, including oxidation, reduction, and substitution. The oxidation of lactose to form lactobionic acid is a key reaction in its synthesis .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine water and nitric acid.
Reduction: Reducing agents such as sodium borohydride can be used to reduce lactobionic acid to its corresponding alcohol.
Substitution: Lactobionic acid can form salts with various mineral cations, including calcium, potassium, and zinc.
Major Products
The major products formed from these reactions include lactobionic acid itself, its various salts (e.g., calcium lactobionate, potassium lactobionate), and reduced forms of lactobionic acid.
科学研究应用
Lactobionic acid, sodium salt, has a wide range of applications in scientific research and industry:
作用机制
Lactobionic acid exerts its effects through various mechanisms:
Antimicrobial Activity: It disrupts the cell wall and membrane of bacteria, leading to cell death.
Chelating Properties: Binds to metal ions, preventing oxidative damage and stabilizing formulations.
Moisturizing Effect: Its polyhydroxy structure allows it to attract and retain moisture, making it an effective moisturizing agent.
相似化合物的比较
Lactobionic acid, sodium salt, can be compared with other similar compounds such as:
Gluconic Acid: Another sugar acid derived from glucose, used in food and pharmaceutical industries.
Galactonic Acid: Derived from galactose, used in similar applications as lactobionic acid.
Calcium Lactobionate: A calcium salt of lactobionic acid, used as a food additive and in organ preservation solutions.
This compound, stands out due to its high solubility in water and its multifunctional properties, making it a versatile compound in various applications.
属性
分子式 |
C12H21NaO12 |
|---|---|
分子量 |
380.28 g/mol |
IUPAC 名称 |
sodium;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate |
InChI |
InChI=1S/C12H22O12.Na/c13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12;/h3-10,12-20H,1-2H2,(H,21,22);/q;+1/p-1 |
InChI 键 |
AQKFVNLHZYOMKQ-UHFFFAOYSA-M |
规范 SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)[O-])O)O)O)O)O)O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-[(2,4-dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese;acetate](/img/structure/B13393326.png)
![2-(4-Nitrophenyl)-6-thiophen-2-yl-4-trifluoromethyl-thieno[2,3-b]pyridin-3-ylamine](/img/structure/B13393338.png)
![(1R,2R,4R,8S,9R,10S,13S,16R)-2,8,16-trihydroxy-5,5,9-trimethyl-14-methylidenetetracyclo[11.2.1.0^{1,10.0^{4,9]hexadecan-15-one](/img/structure/B13393342.png)
![4-[2-[10,20-bis(3,5-ditert-butylphenyl)-15-(4-hexyl-N-(4-hexylphenyl)anilino)porphyrin-22,24-diid-5-yl]ethynyl]benzoic acid;zinc](/img/structure/B13393349.png)

![3,4,5-trihydroxy-6-[(3-hydroxy-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl)oxy]oxane-2-carboxylic acid](/img/structure/B13393383.png)

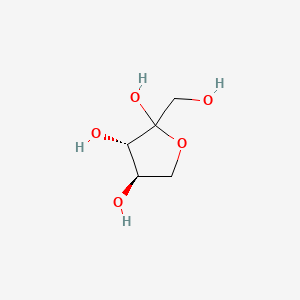
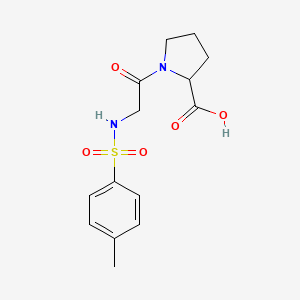
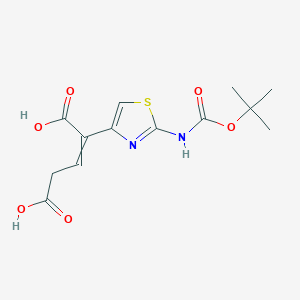
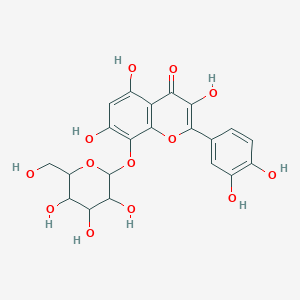
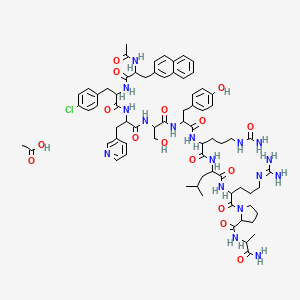
![2-Bromo-1-[6-(4-methoxyphenyl)-2-methylpyridin-3-YL]ethanone hydrobromide](/img/structure/B13393416.png)
